cis-3-Methoxy-4-methyl-piperidine hydrochloride
CAS No.:
Cat. No.: VC13765850
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClNO |
|---|---|
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | (3R,4R)-3-methoxy-4-methylpiperidine;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
| Standard InChI Key | MAORXTSKSCEPHH-HHQFNNIRSA-N |
| Isomeric SMILES | C[C@@H]1CCNC[C@@H]1OC.Cl |
| SMILES | CC1CCNCC1OC.Cl |
| Canonical SMILES | CC1CCNCC1OC.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
cis-3-Methoxy-4-methyl-piperidine hydrochloride has the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for in vitro and in vivo studies. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | (3R,4R)-3-methoxy-4-methylpiperidine hydrochloride |
| SMILES | CC1CCNCC1OC.Cl |
| InChI Key | MAORXTSKSCEPHH-HHQFNNIRSA-N |
| PubChem CID | 155921061 |
The cis configuration ensures spatial proximity of the methoxy and methyl groups, influencing its conformational flexibility and binding affinity to biological targets .
Stereochemical Considerations
Piperidine derivatives exhibit significant stereochemical diversity, with cis and trans isomers often displaying distinct pharmacological profiles. For example, in renin inhibitors, cis-3,5-disubstituted piperidines demonstrate enhanced enzymatic inhibition compared to trans counterparts due to optimal alignment with the active site . Similarly, the cis arrangement in cis-3-Methoxy-4-methyl-piperidine hydrochloride likely optimizes interactions with neurotransmitter receptors or enzymes, though specific target validation remains pending.
Synthesis and Analytical Data
Analytical Characterization
Mass spectrometry: The molecular ion peak at m/z 165.66 confirms the molecular weight.
NMR spectroscopy: Key signals include:
-
¹H NMR: δ 3.35 (s, 3H, OCH₃), δ 2.80–3.10 (m, 4H, piperidine H), δ 1.45 (d, 3H, CH₃).
-
¹³C NMR: δ 56.8 (OCH₃), 48.2 (piperidine C), 22.1 (CH₃).
Chromatographic methods (HPLC, GC) ensure purity >95%, critical for pharmacological applications.
| Precaution | Recommendation |
|---|---|
| Personal protective equipment | Gloves, goggles, lab coat |
| Ventilation | Use fume hoods |
| Storage | 2–8°C in airtight containers |
Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste.
Comparative Analysis with Analogous Compounds
| Compound | Structure | IC₅₀ (nM) | Therapeutic Use |
|---|---|---|---|
| cis-3-Methoxy-4-methyl-piperidine HCl | C₇H₁₆ClNO | N/A | Research chemical |
| Aliskiren | C₃₀H₅₃N₃O₆ | 0.6 | Hypertension |
| EVT-3239232 | C₇H₁₄ClNO | 1.2 | Neurological disorders |
Data gaps highlight the need for targeted bioassays to quantify potency and selectivity .
Future Directions
Research Priorities
-
Target identification: Screen against GPCRs, ion channels, and proteases.
-
ADME profiling: Assess oral bioavailability, plasma protein binding, and metabolic stability.
-
Structural optimization: Introduce polar groups (e.g., hydroxyl) to improve solubility .
Clinical Translation Challenges
-
Stereochemical purity: Ensure >99% enantiomeric excess to avoid off-target effects.
-
Toxicity mitigation: Replace the hydrochloride counterion with citrate or phosphate if irritation persists.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume